molecular formula C27H21N3OS B2617312 2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 919735-46-9

2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2617312
CAS No.: 919735-46-9
M. Wt: 435.55
InChI Key: ZQJVFKDVOOYURD-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a biphenyl group, a thiazolopyridine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a biphenyl derivative with a thiazolopyridine derivative under specific conditions. The reaction may involve the use of catalysts such as vanadium oxide loaded on fluorapatite, which has been shown to be effective in promoting the formation of thiazolo[5,4-b]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, could be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The biphenyl and thiazolopyridine moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolopyridine moiety can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the biphenyl or thiazolopyridine rings, leading to a wide range of derivatives .

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The biphenyl and thiazolopyridine moieties can interact with the active sites of these targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to the combination of its biphenyl and thiazolopyridine moieties, which confer distinct electronic and steric properties. This makes the compound particularly versatile for various applications, from drug development to materials science .

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c1-18-22(26-30-24-11-6-16-28-27(24)32-26)9-5-10-23(18)29-25(31)17-19-12-14-21(15-13-19)20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJVFKDVOOYURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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